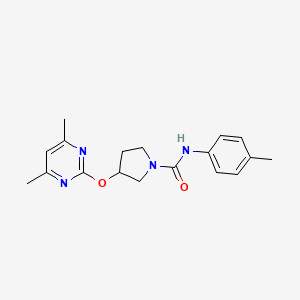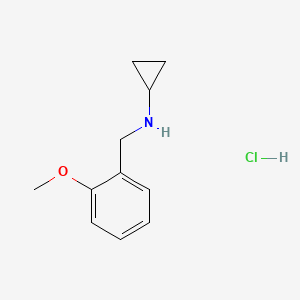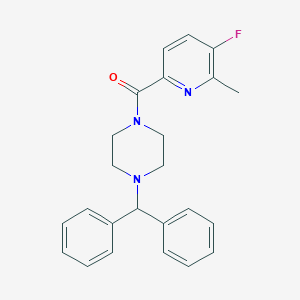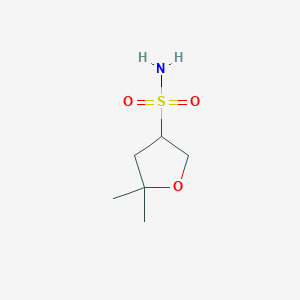
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine-1-carboxamide derivatives has been explored in recent studies. For instance, a novel compound N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide was synthesized and characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS. The structure was further confirmed by single crystal X-ray structural analysis, demonstrating the reliability of the synthesis process . Similarly, a series of new chemical entities, specifically 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, were synthesized, showcasing the versatility of carboxamide derivatives in forming hybrid compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of the synthesized pyrrolidine-1-carboxamide derivative was confirmed using X-ray diffraction, which was consistent with the optimized structure computed via density functional theory (DFT) using the B3LYP functional with the 6-311G(2d, p) basis set. This indicates a high level of precision in the molecular structure determination of such compounds . Although the specific compound "3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide" was not directly studied, the methodologies applied in these papers could be relevant for its structural analysis.
Chemical Reactions Analysis
The studies reviewed do not provide explicit details on the chemical reactions of "3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide". However, the anti-proliferative activity of a related pyrrolidine-1-carboxamide compound on A375 cells was investigated, showing an inhibition rate at a concentration of 5 μM . This suggests that compounds within this class may participate in biological chemical reactions that affect cell proliferation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly reported in the provided papers. However, the use of spectroscopic techniques for characterization implies that these compounds have distinct physical and chemical properties that can be quantified and analyzed. For example, the antibacterial, anti-inflammatory, and antioxidant activities of the synthesized chalcone hybrids were evaluated, indicating that these compounds have measurable biological properties . Additionally, the anti-tuberculosis activity of imidazo[1,2-a]pyridine-3-carboxamides was assessed, showing potent activity against various tuberculosis strains, which is indicative of their chemical properties in a biological context .
科学的研究の応用
Synthesis and Chemical Properties
- Research efforts have been dedicated to the efficient synthesis of novel pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis. For example, novel synthesis methods for pyridopyrimidines and related compounds emphasize the importance of pyrimidine in developing new chemical entities with potential biological activities (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Biological Activities
- Pyrimidine derivatives have been extensively studied for their antimicrobial properties, illustrating the wide range of biological activities that these compounds can exhibit. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized and demonstrated good antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
- The exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further highlights the potential of pyrimidine-based compounds in therapeutic applications, where some derivatives showed promising cytotoxic activities against various cancer cell lines (Rahmouni et al., 2016).
Molecular Recognition and Drug Design
- Structural analysis and drug design research utilize pyrimidine derivatives for their ability to interact specifically with biological targets, such as DNA or proteins, offering insights into the development of new therapeutic agents with high specificity and efficacy. For example, a study on the recognition of DNA sequences by polyamides containing pyrimidine units demonstrates the potential for designing molecules capable of specific DNA interactions, which is crucial for therapeutic and diagnostic applications (Swalley, Baird, & Dervan, 1996).
特性
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-12-4-6-15(7-5-12)21-18(23)22-9-8-16(11-22)24-17-19-13(2)10-14(3)20-17/h4-7,10,16H,8-9,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJYHYHRHYDFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(p-tolyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)
![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)




![N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2547326.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2547327.png)
![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)
![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)